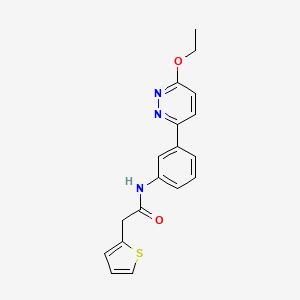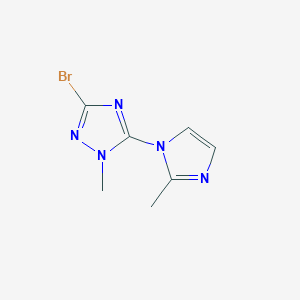![molecular formula C18H24N4O2 B2952857 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide CAS No. 1241659-15-3](/img/structure/B2952857.png)
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. The compound has been shown to have a high affinity for beta-secretase 1 (BACE1), an enzyme that plays a critical role in the formation of amyloid beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.
Mecanismo De Acción
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide acts as a potent and selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to generate Aβ peptides. By inhibiting BACE1, this compound reduces the production of Aβ and prevents the formation of Aβ plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce Aβ levels in the brain and cerebrospinal fluid of preclinical models and Alzheimer's disease patients. The compound has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide is its high selectivity for BACE1, which minimizes off-target effects. However, the compound has a relatively short half-life, which may limit its efficacy in clinical settings.
Direcciones Futuras
For 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide include further evaluation in clinical trials to determine its safety and efficacy in Alzheimer's disease patients. The compound may also be evaluated in combination with other therapeutic agents for the treatment of Alzheimer's disease. Additionally, this compound may be evaluated for the treatment of other neurodegenerative diseases that are associated with the accumulation of Aβ, such as Parkinson's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide involves several steps, including the reaction of 4-(dimethylamino)benzaldehyde with 1-cyanocyclohexanecarboxylic acid, followed by the addition of N,N-dimethylamine and the formation of the carbamate. The final step involves the reaction of the carbamate with trifluoroacetic acid to yield this compound.
Aplicaciones Científicas De Investigación
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to effectively reduce Aβ levels in the brain. The compound has also been evaluated in clinical trials, where it has demonstrated a good safety profile and promising results in reducing Aβ levels in the cerebrospinal fluid of Alzheimer's disease patients.
Propiedades
IUPAC Name |
3-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-22(2)17(24)14-7-6-8-15(11-14)20-12-16(23)21-18(13-19)9-4-3-5-10-18/h6-8,11,20H,3-5,9-10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNDUQMECYZMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2952776.png)


![(E)-3-(3,4-Dichloroanilino)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2952779.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2952780.png)





![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridylmethyl)carboxamide](/img/structure/B2952789.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2952790.png)

![4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2952795.png)
